{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a methanesulfonamide group attached to the oxane ring. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide typically involves the reaction of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride
- {1-Oxaspiro[4.4]nonan-2-yl}methanol
Uniqueness
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide is unique due to its spirocyclic structure and the presence of the methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
1-oxaspiro[4.4]nonan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H17NO3S/c10-14(11,12)7-8-3-6-9(13-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12) |
InChI Key |
GZPLINXGJQXHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.